molecular formula C22H27N3O2S B5700304 2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B5700304
M. Wt: 397.5 g/mol
InChI Key: CDYIYFOSUCACOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as PBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBN is a sulfonamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide's mechanism of action is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound can also inhibit the activity of various enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound can also induce the expression of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound can scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues. This compound can also inhibit the activity of various enzymes involved in oxidative stress and inflammation, which can reduce inflammation and prevent tissue damage. This compound can also induce the expression of various antioxidant enzymes, which can enhance the body's antioxidant defense system.

Advantages and Limitations for Lab Experiments

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has various advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized using different methods and can be stored for long periods without degradation. This compound is also highly soluble in water and organic solvents, which makes it suitable for various experimental conditions. However, this compound has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on 2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, including its potential application in the treatment of various diseases, including neurodegenerative diseases, cardiovascular disease, and cancer. This compound can also be studied for its potential application in combination with other drugs to enhance their therapeutic efficacy. The mechanism of action of this compound can also be further elucidated to understand its effects on various cellular and molecular pathways. Furthermore, this compound can be studied for its potential application in drug delivery systems and nanotechnology.

Synthesis Methods

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methylbenzyl hydrazine and 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-methylbenzyl hydrazine and 2,3,4,5,6-pentamethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, oxidative stress, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and traumatic brain injury.
In oxidative stress research, this compound has been shown to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound has been studied for its potential application in the prevention and treatment of various diseases associated with oxidative stress, including cardiovascular disease, diabetes, and neurodegenerative diseases.
In cancer research, this compound has been shown to have anti-cancer effects by inhibiting cancer cell growth and inducing cancer cell apoptosis. This compound has been studied for its potential application in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-14-7-9-20(10-8-14)12-25-13-21(11-23-25)24-28(26,27)22-18(5)16(3)15(2)17(4)19(22)6/h7-11,13,24H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYIYFOSUCACOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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